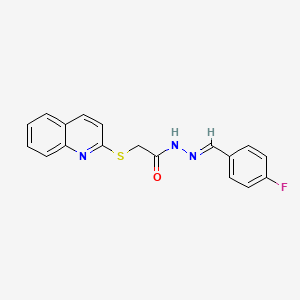

N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide often involves intricate steps that target the incorporation of specific functional groups to achieve desired chemical properties. For instance, the synthesis of fluoroquinolones, a related class, involves multiple steps, including the incorporation of a fluorine atom at specific positions to enhance pharmacological activity (Charushin, Nosova, Lipunova, & Chupakhin, 2014)(Charushin et al., 2014). Although not directly related to the synthesis of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide, these methodologies can provide a foundation for understanding the synthetic approaches that might be used for such compounds.

Molecular Structure Analysis

The molecular structure of compounds containing quinoline or fluorine is critical for their chemical behavior and reactivity. Structural analyses typically involve X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms and the conformation of the molecule. For quinoline-based compounds, structural modifications can significantly influence their chemical and physical properties, including their reactivity and interaction with biological systems (Dey, Al Kobaisi, & Bhosale, 2018)(Dey et al., 2018).

Chemical Reactions and Properties

The reactivity of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide and similar compounds is influenced by their functional groups. For example, the presence of a fluorine atom can affect the electron distribution within the molecule, impacting its reactivity in chemical reactions. Quinoline derivatives are known for their ability to undergo various chemical transformations, including cyclization reactions and nucleophilic substitutions, which are essential for creating complex molecular architectures (Patra & Kar, 2021)(Patra & Kar, 2021).

Physical Properties Analysis

The physical properties of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide, such as solubility, melting point, and stability, are crucial for its handling and potential applications. These properties are often determined experimentally through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the interactions of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide with its environment. Studies on related compounds, such as fluoroquinolones, provide insights into the potential chemical behavior of N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide, especially in terms of its interaction with biological molecules (Charushin et al., 2014)(Charushin et al., 2014).

Scientific Research Applications

Fluoroquinolone Antibiotics and Neuromuscular Transmission

Fluoroquinolones, due to their fluorinated quinolone structure, have been extensively studied for their broad-spectrum antibiotic properties. Research highlights their mechanism of action involving the selective inhibition of bacterial DNA gyrase enzyme, which is crucial for bacterial DNA replication. However, case reports have indicated that fluoroquinolones might exacerbate muscle weakness in patients with myasthenia gravis, suggesting an impact on neuromuscular transmission. These findings underscore the importance of using fluoroquinolones cautiously in conditions affecting neuromuscular transmission safety margins (Sieb, 1998).

Phototoxicity and Fluoroquinolones

Another area of research interest is the phototoxic potential of fluoroquinolones. Moxifloxacin, a fluoroquinolone with a methoxy group at position 8, has been investigated for its phototoxic effects in humans. Studies comparing moxifloxacin with lomefloxacin, a fluoroquinolone known for its phototoxicity, have shown that moxifloxacin does not induce phototoxicity, highlighting the structural influences on fluoroquinolones' side effects and safety profile (Man, Murphy, & Ferguson, 1999).

Resistance to Fluoroquinolones

The growing resistance to fluoroquinolones among pathogens like Escherichia coli, particularly strains resistant to levofloxacin, poses significant challenges in clinical settings. This resistance impacts the effectiveness of fluoroquinolones as prophylactic antimicrobials in procedures like ultrasound-guided transrectal prostate biopsy. Research indicates an increase in fluoroquinolone-resistant strains, necessitating alternative treatment strategies and highlighting the importance of developing new compounds with broader activity spectrums and better patient tolerability (Miura et al., 2008).

properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS/c19-15-8-5-13(6-9-15)11-20-22-17(23)12-24-18-10-7-14-3-1-2-4-16(14)21-18/h1-11H,12H2,(H,22,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYGWLJJKBRGOB-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-fluorophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)